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Compound of Interest

Compound Name: SPI-112

Cat. No.: B15543501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SPI-112, a potent and selective inhibitor

of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This

document consolidates key chemical information, mechanism of action, and detailed

experimental protocols relevant to the study of this compound.

Chemical Information and Data Presentation
SPI-112 is a competitive inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that

plays a crucial role in cell signaling pathways downstream of various growth factor receptors.[1]

Due to its charged carboxylic acid group, SPI-112 is not cell-permeable. To overcome this

limitation, a cell-permeable methyl ester prodrug, SPI-112Me, was developed.[2][3] Upon

cellular entry, SPI-112Me is hydrolyzed by intracellular esterases to release the active inhibitor,

SPI-112.
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Identifier Value Reference

CAS Number 1051387-90-6 [1]

Molecular Formula C22H17FN4O5S [1]

Molecular Weight 468.46 g/mol

SMILES

O=C(O)c1cccc(c1)N/N=C/2C(=

O)Nc3cc(ccc23)S(=O)

(=O)NCc4ccc(F)cc4)

Inhibitory Activity Value Reference

SHP2 IC50 1 µM [1][4]

PTP1B IC50 14.5 µM [1][4]

General PTPs IC50 18.3 µM [4]

Ki (SHP2) 0.8 µM [1][4]

Binding Kinetics (Surface

Plasmon Resonance)
Value Reference

Binding Constant (KD) 1.30 µM [1][4]

Stoichiometry 1:1 [1][4]

Mechanism of Action and Signaling Pathways
SPI-112 exerts its inhibitory effect by competing with substrate for the active site of SHP2.[1][4]

SHP2 is a key positive regulator of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[5][6][7]

[8] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated

docking proteins, such as Gab1, where it dephosphorylates specific residues, leading to the

activation of Ras and downstream signaling. By inhibiting SHP2, SPI-112 effectively blocks this

signal transmission, leading to a reduction in ERK1/2 phosphorylation and subsequent cellular

responses like proliferation and migration.[2][3]
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SHP2 has also been implicated in the regulation of the JAK/STAT and PI3K/AKT pathways.[7]

[8] Inhibition of SHP2 can therefore have pleiotropic effects on cellular signaling, making it a

target of interest in oncology and other diseases driven by aberrant growth factor signaling.

SHP2-Mediated ERK Activation Pathway
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Caption: SHP2 activation downstream of RTKs and its inhibition by SPI-112.
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Experimental Workflow for Assessing SPI-112Me
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Caption: Workflow for evaluating the effect of SPI-112Me on ERK1/2 phosphorylation.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

SPI-112 and its prodrug, SPI-112Me.

SHP2 Enzymatic Inhibition Assay
This protocol outlines a continuous-rate spectrophotometric assay to determine the inhibitory

activity of SPI-112 against SHP2.

Materials:

Recombinant human SHP2 protein

Assay Buffer: 25 mM HEPES (pH 7.3), 50 mM NaCl, 1 mM DTT, 0.01% Triton-X100

Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

SPI-112 stock solution in DMSO

Black, half-area 96-well plates

Spectrophotometer capable of fluorescence reading (Excitation: 355 nm, Emission: 460 nm)

Procedure:

Prepare serial dilutions of SPI-112 in DMSO. A final concentration range of 0.1 µM to 10 µM

is recommended.
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In a 96-well plate, add 2 µL of the diluted SPI-112 or DMSO (vehicle control) to each well.

Prepare a master mix containing the SHP2 enzyme in the assay buffer. The final enzyme

concentration should be optimized for linear reaction kinetics (e.g., 0.16 µM).[2]

Add 48 µL of the enzyme master mix to each well containing the inhibitor.

Prepare a solution of DiFMUP substrate in the assay buffer. The final concentration should

be near the Km value for SHP2.

Initiate the reaction by adding 50 µL of the DiFMUP solution to each well.

Immediately place the plate in the spectrophotometer and measure the increase in

fluorescence at 460 nm over time at room temperature.

Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

Determine the percent inhibition for each SPI-112 concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the use of SPR to characterize the binding interaction between SPI-112
and SHP2.

Materials:

SPR instrument (e.g., Biacore)

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

Recombinant human SHP2 protein

Immobilization buffer: 10 mM sodium acetate, pH 4.5
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Running buffer: PBS with 0.005% P20 surfactant and 1% DMSO

SPI-112 stock solution in DMSO

Procedure:

Immobilization of SHP2:

Equilibrate the CM5 sensor chip with the running buffer.

Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

Inject the SHP2 protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface

to achieve the desired immobilization level (e.g., 8000-10000 response units).

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

A reference flow cell should be prepared similarly but without the protein immobilization.

Binding Analysis:

Prepare a series of dilutions of SPI-112 in the running buffer. A concentration range

spanning at least 10-fold below and above the expected KD is recommended (e.g., 0.1 µM

to 10 µM).

Inject the SPI-112 solutions over the SHP2-immobilized and reference flow cells at a

constant flow rate (e.g., 30 µL/min).

Monitor the association and dissociation phases in real-time.

After each injection, regenerate the sensor surface if necessary, although for small

molecules, dissociation may be sufficient.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to obtain the specific

binding sensorgrams.
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Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate

constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant

(KD).

Western Blot for Inhibition of ERK1/2 Phosphorylation
This protocol details the procedure for assessing the effect of SPI-112Me on growth factor-

stimulated ERK1/2 phosphorylation in a cellular context.

Materials:

Cell line of interest (e.g., MDA-MB-468)

Cell culture medium and supplements

SPI-112Me stock solution in DMSO

Growth factor (e.g., Epidermal Growth Factor, EGF)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment:
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Seed cells in 6-well plates and allow them to adhere overnight.

Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

Pre-treat the cells with various concentrations of SPI-112Me (e.g., 0-20 µM) for a specified

time (e.g., 2 hours).[2]

Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for a short period (e.g., 5-10

minutes).[2]

Protein Extraction:

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Scrape the cells and collect the lysate.

Clarify the lysate by centrifugation and collect the supernatant.

Determine the protein concentration of each sample using a BCA assay.

Western Blotting:

Normalize the protein samples to the same concentration and denature by boiling in

Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at

4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and

an imaging system.
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Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal

protein loading.

Data Analysis:

Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

Compare the normalized phospho-ERK1/2 levels in the SPI-112Me-treated samples to the

vehicle-treated, growth factor-stimulated control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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